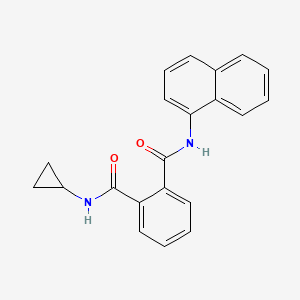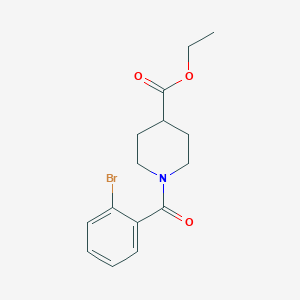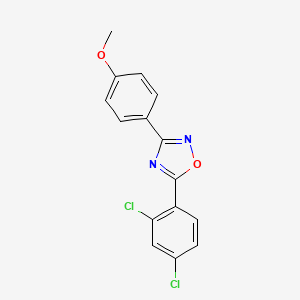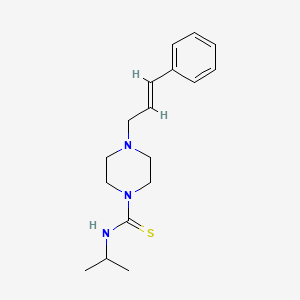![molecular formula C20H32N2O2 B5502758 N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar N-substituted piperidine acetamide derivatives involves multi-step chemical reactions. For example, a series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized through a process involving the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to yield various N-substituted derivatives (H. Khalid et al., 2014). These steps exemplify the complexity and specificity required in synthesizing compounds with precise functional groups and structural frameworks.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to the compound , can be extensively analyzed through spectroscopic methods such as IR, EIMS, and NMR. These analytical techniques provide detailed information on the molecular vibrations, mass, and magnetic resonance properties, which are crucial for confirming the compound's structure and functional groups (H. Khalid et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives often engage in various chemical reactions, reflecting their active functional groups. For example, reactions involving piperidine and acetamide groups can lead to the formation of compounds with significant anti-acetylcholinesterase activity, highlighting their potential utility in medicinal chemistry and enzyme inhibition studies (H. Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular framework and substituents. X-ray crystallography, for instance, has been used to determine the crystal structures of related compounds, providing insights into their stability, packing, and intermolecular interactions (A. Camerman et al., 2005).
Chemical Properties Analysis
The chemical behavior of N-substituted piperidine acetamide derivatives, including reactivity, stability, and interaction with biological molecules, is a key area of interest. Studies have shown that such compounds can exhibit various biological activities, such as enzyme inhibition, due to their chemical properties (H. Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
New Salt Formulations and Pharmaceutical Compositions : One application of this compound, as described in a 2005 study, is its use in new salt formulations or solvates for pharmaceutical compositions. This study highlights the potential of such compounds in therapeutic applications, though it does not specify the exact therapeutic area (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
DNA and Protein Binding Studies : A 2020 research paper discusses the synthesis of derivatives of N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide and their interactions with DNA and proteins. These derivatives showed the ability to bind with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in molecular biology and biochemistry (N. Raj, 2020).
Aqueous-Soluble Acyl-CoACholesterol O-Acyltransferase-1 Inhibitor
: A study from 2018 identified a related compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential applications in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial Nano-Materials : Research in 2013 explored the antimicrobial properties of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds were found to be effective against pathogenic bacteria and Candida species, suggesting their use in antimicrobial applications (B. Mokhtari & K. Pourabdollah, 2013).
Enzyme Inhibitory Activities : A 2014 study synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in enzyme inhibition and related therapeutic areas (H. Khalid et al., 2014).
Anti-Acetylcholinesterase Activity : A 1990 study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These compounds demonstrated potential as inhibitors of acetylcholinesterase, suggesting uses in the treatment of related disorders (H. Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-[[1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16(23)21-13-19-5-4-12-22(15-19)14-18-8-6-17(7-9-18)10-11-20(2,3)24/h6-9,19,24H,4-5,10-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLNFOKCWKUDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)



![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)